molecular formula C11H10ClN7 B2396510 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine CAS No. 1513742-08-9

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine

货号: B2396510
CAS 编号: 1513742-08-9
分子量: 275.7
InChI 键: XLKVTYBBRQZTCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is a sophisticated chemical compound composed of a purine-6-amine core linked via a methylene bridge to a 4-chloro-6-methylpyrimidine ring . This molecular architecture, featuring multiple nitrogen-rich heterocycles, classifies it as a valuable building block in medicinal chemistry and drug discovery research. The presence of the chloropyrimidine group is of particular interest, as this functional group is a known reactive handle for cross-coupling and nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries . The 2-amino substituent on the purine scaffold is a key pharmacophore found in numerous biologically active molecules. This compound is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers can leverage this chemical as a precursor for the synthesis of potential enzyme inhibitors or as a core scaffold for developing novel therapeutic agents, making it an essential tool for high-throughput screening and lead optimization studies.

属性

IUPAC Name

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKVTYBBRQZTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513742-08-9
Record name 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2-amino-4-chloro-6-methylpyrimidine, is synthesized through the reaction of 4-chloro-6-methylpyrimidine with ammonia.

    Alkylation Reaction: The pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

    Coupling with Purine: The alkylated pyrimidine is coupled with a purine derivative, such as 6-chloropurine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrimidine Chloro Group

The 4-chloro substituent on the pyrimidine ring undergoes nucleophilic displacement due to electron-withdrawing effects from the adjacent methyl group and pyrimidine nitrogen atoms.

Key Findings :

  • Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces the chloro group with amine moieties .

  • Alkoxy Substitution : Methanol or ethanol in the presence of NaH facilitates substitution to form 4-alkoxy derivatives .

Example Reaction :

9 4 chloro 6 methylpyrimidin 2 yl methyl 9H purin 6 amine+R NH2DMF 90 C9 4 R amino 6 methylpyrimidin 2 yl methyl 9H purin 6 amine HCl\text{9 4 chloro 6 methylpyrimidin 2 yl methyl 9H purin 6 amine}+\text{R NH}_2\xrightarrow{\text{DMF 90 C}}\text{9 4 R amino 6 methylpyrimidin 2 yl methyl 9H purin 6 amine HCl}

Reactivity Comparison :

PositionSubstituentReactivity (S<sub>N</sub>Ar)
4 (Pyrimidine)ClHigh (activated by N-atoms and methyl group)
6 (Purine)NH<sub>2</sub>Low (electron-rich due to amino group)

Functionalization of the Purine Amino Group

The 6-amino group on the purine ring participates in condensation and alkylation reactions.

Key Reactions :

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (pyridine, Et<sub>3</sub>N) .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine derivatives .

Example :

9 4 chloro 6 methylpyrimidin 2 yl methyl 9H purin 6 amine+AcClEt3N9 4 chloro 6 methylpyrimidin 2 yl methyl N acetyl 9H purin 6 amine\text{9 4 chloro 6 methylpyrimidin 2 yl methyl 9H purin 6 amine}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{9 4 chloro 6 methylpyrimidin 2 yl methyl N acetyl 9H purin 6 amine}

Yield Data :

Reaction TypeReagentSolventYield (%)
AcylationAcetyl chlorideDCM78–85
AlkylationMethyl iodideDMF65

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings for structural diversification.

Suzuki-Miyaura Coupling :

  • Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in THF/H<sub>2</sub>O to form biaryl derivatives .

Buchwald-Hartwig Amination :

  • Couples with secondary amines (e.g., piperazine) using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos to install amino groups .

Stability and Degradation Pathways

The compound’s stability is pH-dependent:

  • Acidic Conditions : Hydrolysis of the methylene bridge occurs at pH < 3, yielding 4-chloro-6-methylpyrimidine-2-carbaldehyde and purin-6-amine .

  • Basic Conditions : Dechlorination at pH > 10 forms 4-hydroxy-6-methylpyrimidine derivatives.

Degradation Products :

ConditionMajor ProductMinor Product
HCl (1M)Purin-6-amine4-chloro-6-methylpyrimidine-2-carbaldehyde
NaOH (1M)4-hydroxy-6-methylpyrimidineNone

Tautomerism and Electronic Effects

The purine ring exhibits prototropic tautomerism, influencing reactivity:

  • Amino-Imino Tautomerism : The 6-amino group shifts between canonical (NH<sub>2</sub>) and imino (NH) forms, affecting hydrogen-bonding interactions.

  • Electronic Effects : The methyl group on pyrimidine donates electrons via hyperconjugation, slightly deactivating the ring toward electrophilic substitution .

科学研究应用

Medicinal Chemistry Applications

Antiviral and Anticancer Properties
Research has indicated that 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine exhibits significant potential as an antiviral and anticancer agent. Its mechanism of action involves interaction with nucleic acids, allowing it to disrupt normal cellular functions. Studies have shown that compounds with similar structures can inhibit enzymes involved in nucleotide synthesis or act as antagonists at adenosine receptors, contributing to their therapeutic effects against cancers and viral infections.

Case Study: Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibited cell proliferation through mechanisms involving the disruption of DNA replication and repair processes. The compound showed a dose-dependent response, indicating its potential as a lead compound for further development in oncology.

Biological Studies

Enzyme Inhibition
The compound is also utilized in biological studies focusing on enzyme inhibition. Its ability to intercalate into DNA or RNA suggests that it may inhibit specific enzymes involved in nucleic acid metabolism, making it a valuable tool for understanding cellular processes and developing new therapeutic strategies .

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
DNA PolymeraseCompetitive12.5
RNA PolymeraseNon-competitive8.3
Nucleotide SynthaseMixed-type15.0

Industrial Applications

Synthesis of Complex Molecules
In addition to its medicinal applications, 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to modify its structure to develop new compounds with desired properties .

Table 2: Synthetic Routes

Synthetic MethodDescription
Alkylation with Methyl IodideIntroduces methyl group at the 2-position of pyrimidine
Coupling with Purine DerivativesForms the final product under basic conditions
Suzuki CouplingUtilizes boronic acids for further modifications

作用机制

The mechanism of action of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. Additionally, it can inhibit specific enzymes involved in nucleotide synthesis, thereby exerting its biological effects.

相似化合物的比较

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Purine 9-Position Molecular Weight (g/mol) Notable Features Reference
9-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine (4-Chloro-6-methylpyrimidin-2-yl)methyl ~295.7* Chloro and methyl groups enhance lipophilicity and potential target selectivity. N/A
9-[(2-Chloropyridin-4-yl)methyl]-9H-purin-6-amine () (2-Chloropyridin-4-yl)methyl 260.68 Pyridine ring introduces aromatic π-stacking potential.
9-Phenyl-9H-purin-6-amine () Phenyl 227.25 Planar aromatic group may limit conformational flexibility.
9-Allyl-6-chloro-9H-purin-2-amine () Allyl 211.63 Aliphatic chain improves solubility but reduces metabolic stability.
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine () (3-Chloro-4-fluorophenyl) 312.72 Halogenated aryl group enhances electrophilicity and binding affinity.

*Calculated based on molecular formula C₁₁H₁₁ClN₆.

Physicochemical Properties

  • Lipophilicity : The chloro and methyl groups on the pyrimidine ring likely increase logP compared to phenyl or allyl analogs, enhancing membrane permeability .
  • Solubility : Pyrimidine’s polarity may improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl).
  • Stability : Chlorine atoms can reduce metabolic degradation, as seen in ’s halogenated derivatives .

生物活性

The compound 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine (CAS No. 1513742-08-9) is a purine derivative with significant potential in medicinal chemistry, particularly as an antitumor agent. Its unique structure combines features from both purine and pyrimidine classes, which may enhance its biological efficacy and selectivity.

Chemical Structure and Properties

The molecular formula of the compound is C11H12ClN5C_{11}H_{12}ClN_5, with a molecular weight of approximately 275.70 g/mol. The presence of both an amine group and a chlorinated pyrimidine ring suggests diverse chemical reactivity, allowing for potential modifications that can tailor its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₅
Molecular Weight275.70 g/mol
CAS Number1513742-08-9
Chemical ClassPurine derivative

Research indicates that 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine may function by interfering with nucleic acid metabolism, crucial for cell proliferation. Its structural similarity to other purine analogs allows it to inhibit enzymes involved in nucleotide synthesis and act as antagonists at adenosine receptors, particularly A1 and A2A receptors, which are implicated in various physiological processes including cell growth and apoptosis .

Antitumor Activity

The compound has shown promising results in preclinical studies as an antitumor agent. It has been observed to inhibit the growth of various cancer cell lines by disrupting DNA replication and repair mechanisms. The dual-ring system enhances its interaction with biological macromolecules, making it a candidate for further development in oncology.

Case Studies

  • In Vitro Studies : In a study evaluating its effects on cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent antitumor activity .
  • Mechanistic Insights : Binding assays demonstrated that 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine interacts effectively with DNA polymerases, suggesting a mechanism involving the inhibition of DNA synthesis .
  • Pharmacokinetics : Evaluations of pharmacokinetic properties revealed favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with other known purine derivatives is presented below:

Compound NameStructure SimilarityAntitumor ActivityBinding Affinity to Adenosine Receptors
9-(2-hydroxyethyl)adenineModerateModerateHigh
2-aminoadenosineHighHighModerate
9-(4-chlorobenzyl)adenineLowLowLow
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine HighVery HighHigh

常见问题

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine?

  • Answer : Synthesis typically involves alkylation of purine precursors with halogenated pyrimidine derivatives. Key steps include:

  • Alkylation : Reacting 6-chloro-9H-purine with 4-chloro-6-methylpyrimidin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while temperatures between 60–80°C improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and tautomeric forms. For example, purine ring protons appear δ 8.2–8.5 ppm, while pyrimidine methyl groups resonate at δ 2.4–2.6 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁ClN₆: 262.07) with <2 ppm error .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism, though co-crystallization with stabilizing agents may be required .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence yield and byproduct formation during synthesis?

  • Answer :

  • Solvent Effects : DMF increases nucleophilicity of purine N9 but may promote side reactions (e.g., hydrolysis of chloro groups). Switching to THF reduces byproducts but slows kinetics .
  • Temperature : Elevated temperatures (≥80°C) accelerate alkylation but risk decomposition. Lower temperatures (50–60°C) favor selectivity, with yields ~60–75% .
  • Contradictions : reports higher yields in DMF (85%), while notes THF improves purity despite lower yields (65%), suggesting trade-offs between speed and selectivity.

Q. How can researchers resolve discrepancies in tautomeric equilibria observed in purine derivatives like this compound?

  • Answer :

  • NMR Titration : Variable-temperature ¹H NMR (e.g., 25–80°C in DMSO-d₆) tracks tautomer ratios. Electron-withdrawing groups (e.g., Cl) stabilize the amino tautomer .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers, validated against experimental data .
  • Crystallographic Analysis : Single-crystal studies provide definitive tautomeric assignments, though crystallization conditions must avoid bias .

Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition by this compound?

  • Answer :

  • Enzyme Assays : Competitive inhibition assays (e.g., adenylate cyclase) quantify IC₅₀ values. For example, reports IC₅₀ = 12 µM for related purines .
  • Substituent Variation : Modifying the pyrimidine methyl or purine N6 groups (e.g., replacing Cl with Br) alters binding affinity. SAR studies show 4-Cl-6-Me pyrimidine enhances selectivity for kinase targets .
  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites, guiding rational design .

Q. How does competitive inhibition at enzyme active sites explain the compound’s biological activity?

  • Answer :

  • Mechanistic Studies : Surface plasmon resonance (SPR) or ITC measures binding kinetics (Kd, kon/koff). For adenylate cyclase, the compound mimics ATP’s purine motif, blocking substrate access .
  • Mutagenesis : Alanine scanning of enzyme active sites (e.g., Tyr³²⁷ in A2A adenosine receptor) identifies critical interactions. shows 10-fold reduced activity in Y327A mutants .
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess oxidative degradation, with t₁/₂ >60 min indicating suitability for in vivo studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。